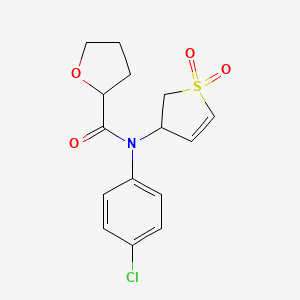![molecular formula C13H10N2O3S B2519061 Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 879352-51-9](/img/structure/B2519061.png)
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in drug discovery. It belongs to the isoxazolo[5,4-b]pyridine class of compounds and has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been reported to inhibit the activity of protein kinases, such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to inhibit phosphodiesterases, which are enzymes that degrade cyclic nucleotides, such as cyclic AMP and cyclic GMP, leading to an increase in their intracellular levels.
Biochemical and Physiological Effects
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases and phosphodiesterases. Additionally, it has been reported to exhibit neuroprotective properties by inhibiting the activity of glutamate receptors and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad spectrum of pharmacological activities, making it a versatile compound for drug discovery. However, it also has some limitations, such as moderate yield in the synthesis process and limited information on its mechanism of action.
Future Directions
There are several future directions for the scientific research of Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to evaluate its safety and toxicity profiles in animal models and humans. Overall, Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has shown promising results in scientific research, and further investigation could lead to the development of new drugs for various diseases.
Synthesis Methods
The synthesis of Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate involves a multistep process that starts with the condensation of 2-aminopyridine with ethyl acrylate. The resulting product is then subjected to a cyclization reaction with the help of a suitable oxidizing agent. The final product is obtained by esterification of the carboxylic acid group with methanol. The overall yield of the synthesis is moderate, but the purity of the final product can be improved by using suitable purification techniques.
Scientific Research Applications
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has shown potential applications in drug discovery due to its unique structural features and biological activity. It has been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. It has also shown promising results in various biological assays, such as inhibition of protein kinases and phosphodiesterases.
properties
IUPAC Name |
methyl 3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-7-11-8(13(16)17-2)6-9(10-4-3-5-19-10)14-12(11)18-15-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRNZEXUCULYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)

![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)


![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)


![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)